molecular formula C10H18O4 B12560071 1,4,7,10-Tetraoxacyclotetradec-12-ene CAS No. 192047-91-9

1,4,7,10-Tetraoxacyclotetradec-12-ene

Cat. No.: B12560071
CAS No.: 192047-91-9
M. Wt: 202.25 g/mol
InChI Key: PBRYDFKPWILCGH-UHFFFAOYSA-N
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Description

1,4,7,10-Tetraoxacyclotetradec-12-ene is a chemical compound with the molecular formula C10H20O4 It is a cyclic ether with four oxygen atoms incorporated into a 14-membered ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,7,10-Tetraoxacyclotetradec-12-ene typically involves the cyclization of linear polyethers. One common method is the Williamson ether synthesis, where diols react with dihalides in the presence of a strong base to form the cyclic ether. The reaction conditions often include anhydrous solvents and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize the yield and purity of the compound. The use of catalysts and controlled reaction environments ensures efficient production on a larger scale.

Chemical Reactions Analysis

Types of Reactions

1,4,7,10-Tetraoxacyclotetradec-12-ene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding diols or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the compound into simpler ethers or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the ring structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diols, while substitution reactions can produce a variety of functionalized ethers.

Scientific Research Applications

1,4,7,10-Tetraoxacyclotetradec-12-ene has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s ability to form stable complexes with metal ions makes it useful in studying biological systems and metal ion transport.

    Industry: The compound is used in the production of polymers and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 1,4,7,10-Tetraoxacyclotetradec-12-ene involves its ability to form stable complexes with metal ions. This property is due to the presence of multiple oxygen atoms in the ring structure, which can coordinate with metal ions. The molecular targets and pathways involved include metal ion transport and stabilization in biological and chemical systems.

Comparison with Similar Compounds

Similar Compounds

    1,4,7,10-Tetraoxacyclotetradecane: Similar in structure but lacks the double bond present in 1,4,7,10-Tetraoxacyclotetradec-12-ene.

    1,4,7,10-Tetraoxacyclotetradecane-12,13-diol: Contains additional hydroxyl groups, making it more hydrophilic.

Properties

CAS No.

192047-91-9

Molecular Formula

C10H18O4

Molecular Weight

202.25 g/mol

IUPAC Name

1,4,7,10-tetraoxacyclotetradec-12-ene

InChI

InChI=1S/C10H18O4/c1-2-4-12-6-8-14-10-9-13-7-5-11-3-1/h1-2H,3-10H2

InChI Key

PBRYDFKPWILCGH-UHFFFAOYSA-N

Canonical SMILES

C1COCCOCC=CCOCCO1

Origin of Product

United States

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